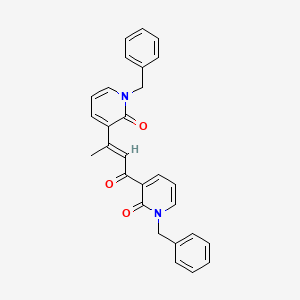![molecular formula C21H11F3N2OS B5368826 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5368826.png)
2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile, also known as BF-168, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile is not fully understood, but it is believed to act on multiple targets in the cell. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. It has also been found to inhibit the replication of HIV and HCV by targeting the viral protease and polymerase enzymes. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. In addition, this compound has been shown to have antiviral activity by inhibiting the replication of HIV and HCV.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile is its high yield in synthesis, making it readily available for lab experiments. This compound has also been found to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to identify the optimal dosage and delivery method. Another area of interest is its potential as an antiviral agent for the treatment of HIV and HCV. Future studies may focus on the development of this compound derivatives with improved solubility and bioavailability. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further research is needed to explore this area.
Synthesis Methods
2-(1,3-benzothiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile can be synthesized by the reaction of 2-aminobenzothiazole with 3-(trifluoromethyl)phenylacrylic acid followed by cyclization with furan-2-carbaldehyde. The reaction is carried out in the presence of a base and a catalyst, and the yield of the product is high.
properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N2OS/c22-21(23,24)15-5-3-4-13(10-15)18-9-8-16(27-18)11-14(12-25)20-26-17-6-1-2-7-19(17)28-20/h1-11H/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMINWATBQCYAR-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)

![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![[1-(2-amino-6-methylpyrimidin-4-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5368767.png)
![N-(4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5368787.png)
![methyl 5-[4-(acetyloxy)phenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368789.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-[ethyl(methyl)amino]acetamide](/img/structure/B5368792.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5368799.png)
![N-benzyl-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B5368805.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5368810.png)
![2-(4-chlorophenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5368818.png)
![N'-[4-(benzyloxy)-3-ethoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5368835.png)
![5-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5368842.png)
